Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O5 and a molecular weight of 338.40 g/mol . It is known for its role as an impurity in the synthesis of trimetazidine dihydrochloride, a drug used to treat angina pectoris . The compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a benzyl group bearing three methoxy substituents.
Preparation Methods
The synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is primarily related to its role as an impurity in trimetazidine dihydrochloride. Trimetazidine works by inhibiting fatty acid oxidation and promoting glucose oxidation, thereby improving cellular energy production under ischemic conditions . The molecular targets include enzymes involved in fatty acid metabolism, such as 3-keto-acyl-CoA thiolase .
Comparison with Similar Compounds
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: This compound is also used in the synthesis of trimetazidine derivatives and exhibits similar biological activities.
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: A novel sulfonamide derivative with potential therapeutic applications.
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Another sulfonamide derivative studied for its vasodilatory effects.
The uniqueness of this compound lies in its specific structural features and its role as an impurity standard in pharmaceutical synthesis.
Properties
IUPAC Name |
ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSCQFIVQGRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442591 | |
Record name | AGN-PC-0N7LZL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-01-4 | |
Record name | Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53531-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-((2,3,4-trimethoxyphenyl)methyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0N7LZL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PIPERAZINECARBOXYLIC ACID, 4-((2,3,4-TRIMETHOXYPHENYL)METHYL)-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J7XSK5RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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